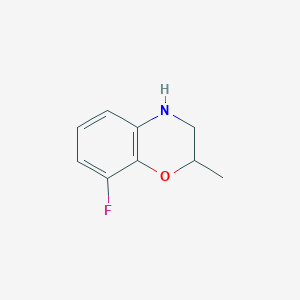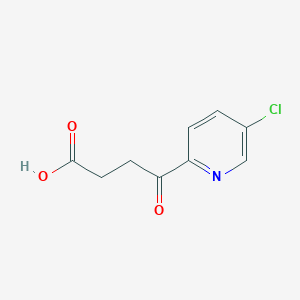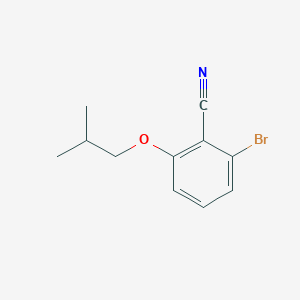![molecular formula C14H26N2O4 B1378580 Ácido 4-(4-{[(terc-butóxido)carbonil]amino}piperidin-1-il)butanoico CAS No. 1461714-30-6](/img/structure/B1378580.png)
Ácido 4-(4-{[(terc-butóxido)carbonil]amino}piperidin-1-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions and can be removed with strong acids such as trifluoroacetic acid . This suggests that the compound might interact with its targets through the release or transfer of the Boc group.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data . Compounds with boc groups are often involved in peptide synthesis, suggesting that this compound might play a role in protein-related pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group during chemical reactions, preventing it from reacting with other functional groups. This protection is crucial in multi-step synthesis processes where selective reactions are required. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group under specific conditions .
Cellular Effects
The effects of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid on cellular processes are primarily related to its role as a protecting group in peptide synthesis. In cells, this compound can influence cell signaling pathways and gene expression by modulating the availability of free amines for biochemical reactions. For instance, the presence of the Boc group can inhibit the activity of enzymes that require free amine groups, thereby affecting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid exerts its effects through the reversible protection of amine groups. The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate, and it can be removed by treatment with strong acids such as trifluoroacetic acid. This reversible protection mechanism allows for the selective modification of molecules during synthesis. The compound can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid are important considerations. The compound is generally stable at room temperature but can degrade over time when exposed to moisture or acidic conditions. Long-term studies have shown that the Boc group can be gradually cleaved, leading to the release of the free amine. This degradation can affect the compound’s efficacy in biochemical reactions and its overall stability in storage .
Dosage Effects in Animal Models
The effects of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation and toxicity due to the release of the Boc group and the resulting free amine. These effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicities .
Metabolic Pathways
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group to release the free amine. This interaction is crucial for the compound’s role in protecting amines during multi-step synthesis processes. Additionally, the compound can affect metabolic flux by modulating the availability of free amines for biochemical reactions .
Transport and Distribution
Within cells and tissues, 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its distribution is influenced by factors such as molecular size, polarity, and the presence of the Boc group, which can affect its solubility and interaction with cellular components .
Subcellular Localization
The subcellular localization of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is primarily determined by its interactions with cellular organelles and compartments. The compound can be directed to specific locations within the cell through targeting signals and post-translational modifications. For example, the Boc group can influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a Boc-protected amine group.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a Boc-protected amine and a boronic acid group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butanoate: Features a Boc-protected piperidine and a boronic ester group.
Uniqueness
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is unique due to its combination of a Boc-protected amine and a butanoic acid moiety. This structure allows for versatile reactivity and application in various fields of research and industry .
Propiedades
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDHFJEJGLFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-30-6 |
Source


|
| Record name | 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)
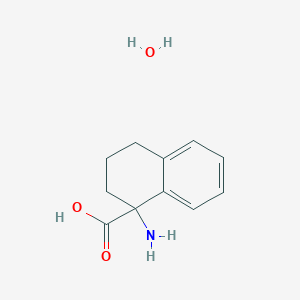
![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
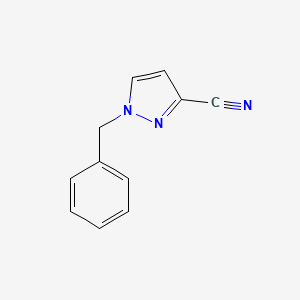

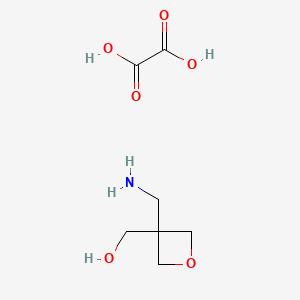
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)

